Aminopentamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Early Research:

Aminopentamide, also known as Amiphenole, was first synthesized in the 1940s and initially investigated as a potential decongestant and bronchodilator for respiratory conditions like asthma. However, further research revealed limited efficacy in this area, and the focus shifted towards its potential effects on the central nervous system [].

Neurological Applications:

Early studies in the 1950s explored Aminopentamide's potential role in treating Parkinson's disease. While some initial studies showed promise in improving symptoms like tremors and rigidity [], later research did not confirm these findings, and the drug was not widely adopted for this purpose [].

Other Areas of Investigation:

Aminopentamide has also been investigated in various other scientific research contexts, including:

- Narcolepsy: Preliminary studies suggested potential benefits in reducing daytime sleepiness in individuals with narcolepsy, but further research is needed to confirm these findings and establish safety and efficacy [].

- Depression: Limited research explored the potential use of Aminopentamide in treating depression, but results were inconclusive, and the drug is not currently used for this purpose [].

- Drug Interactions: Aminopentamide has been studied in the context of drug interaction research due to its potential to interact with other medications, particularly monoamine oxidase inhibitors (MAOIs) [].

Aminopentamide is a potent antispasmodic agent primarily used in veterinary medicine. Its chemical structure is characterized by the formula and a molecular weight of approximately 296.41 g/mol. As a cholinergic blocking agent, it functions similarly to atropine by inhibiting the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle contractions and alleviating symptoms related to gastrointestinal spasms in animals, particularly dogs and cats .

- Oxidation: Can be oxidized to yield different oxidation products using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Under specific conditions, it can be reduced using lithium aluminum hydride.

- Substitution: It can participate in substitution reactions where functional groups are exchanged with reagents such as halogens and alkylating agents.

The major products formed depend on the specific conditions and reagents used during these reactions.

Aminopentamide exhibits significant biological activity as an antispasmodic agent. Its mechanism of action involves blocking muscarinic receptors, leading to decreased smooth muscle contractions in the gastrointestinal tract. This results in reduced gastric secretion, decreased gastric acidity, and a marked reduction in gastric motility, making it effective for treating conditions such as acute abdominal visceral spasm and pylorospasm in veterinary patients .

The synthesis of aminopentamide sulfate involves several steps:

- Initial Reaction: 4-dimethylaminobutyronitrile is reacted with benzophenone in the presence of a reducing agent to form 4-(dimethylamino)-2,2-diphenylbutyronitrile.

- Hydrolysis: The intermediate compound is then hydrolyzed to produce aminopentamide.

- Final Production: In industrial settings, aminopentamide is reacted with sulfuric acid under controlled conditions to form aminopentamide sulfate .

Aminopentamide is primarily used in veterinary medicine for:

- Control of Vomiting and Diarrhea: It is indicated for managing gastrointestinal disorders in dogs and cats.

- Treatment of Gastrointestinal Spasms: It effectively reduces the tone and amplitude of colonic contractions, making it a preferred choice for alleviating gastrointestinal spasms .

Studies on aminopentamide indicate its interaction with various biological systems. As an anticholinergic agent, it may have potential interactions with other medications that affect cholinergic pathways. Care should be taken when administering aminopentamide alongside other anticholinergic drugs or medications that influence gastrointestinal motility .

Several compounds share similarities with aminopentamide, particularly in their antispasmodic properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Atropine | Cholinergic blocker similar to aminopentamide | Widely used for bradycardia and ophthalmic procedures |

| Hyoscyamine | Antispasmodic agent | Used for gastrointestinal disorders |

| Scopolamine | Anticholinergic with applications in motion sickness | Effective for nausea and vomiting |

Uniqueness

Aminopentamide is unique due to its specific application in veterinary medicine, particularly for treating gastrointestinal disorders in pets. Its targeted action on smooth muscle makes it especially suitable for managing gastrointestinal spasms in animals, distinguishing it from other similar compounds that may have broader or different applications .

Structural Composition

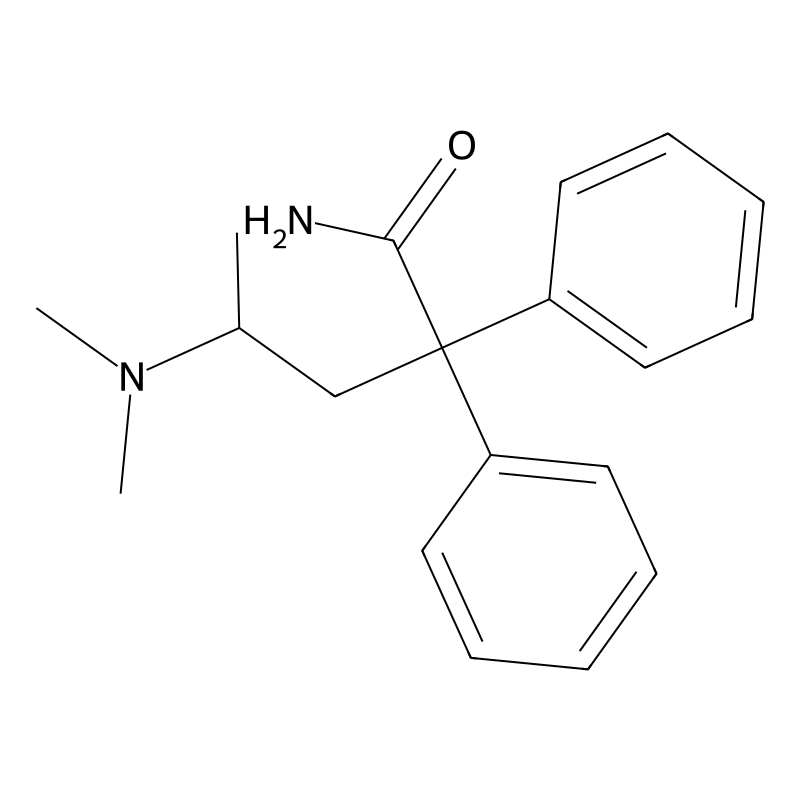

Molecular Formula (C19H24N2O)

Aminopentamide possesses the molecular formula C₁₉H₂₄N₂O, representing a complex organic compound with a molecular weight of 296.41 grams per mole [1] [3]. The compound consists of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a precise elemental composition of 76.99% carbon, 8.16% hydrogen, 9.45% nitrogen, and 5.40% oxygen [3] [7]. This molecular composition places aminopentamide within the class of organic compounds known as diphenylmethanes, characterized by the presence of two phenyl groups attached to a central carbon framework [20].

| Element | Number of Atoms | Percentage Composition (%) |

|---|---|---|

| Carbon (C) | 19 | 76.99 |

| Hydrogen (H) | 24 | 8.16 |

| Nitrogen (N) | 2 | 9.45 |

| Oxygen (O) | 1 | 5.40 |

The structural framework of aminopentamide incorporates a pentanamide backbone with two phenyl substituents and a dimethylamino functional group [1] [3]. The compound exists as a tertiary amide, with the amide functionality contributing to its chemical stability and biological activity [3] [7].

Structural Representations and Conformations

The three-dimensional structure of aminopentamide has been extensively characterized through crystallographic analysis, particularly in its hydrogen sulfate salt form [15] [22]. X-ray powder diffraction studies have revealed that aminopentamide hydrogen sulfate crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 17.62255(14) Å, b = 6.35534(4) Å, c = 17.82499(10) Å, and β = 96.4005(6)° [15] [22]. The unit cell volume measures 1983.906(14) ų with Z = 4, indicating four molecules per unit cell [15] [22].

| Crystal Parameter | Value |

|---|---|

| Space Group | P2₁/c (#14) |

| Unit Cell a (Å) | 17.62255(14) |

| Unit Cell b (Å) | 6.35534(4) |

| Unit Cell c (Å) | 17.82499(10) |

| Beta Angle (°) | 96.4005(6) |

| Unit Cell Volume (ų) | 1983.906(14) |

| Z value | 4 |

| Crystal System | Monoclinic |

Conformational analysis using density functional theory calculations has demonstrated that the observed crystal conformation of aminopentamide is 10.2 kilocalories per mole higher in energy than the local minimum energy conformation [15]. The minimum-energy conformation differs by 7.2 kilocalories per mole from the observed structure, indicating that intermolecular interactions significantly influence the solid-state conformation [15]. The crystal structure consists of layers parallel to the bc-plane with hydrogen sulfate anions positioned at the core and aminopentamide cations arranged on the exterior [15] [22].

The molecular geometry exhibits distinctive features including the presence of two phenyl rings attached to the central quaternary carbon atom, creating a diphenylmethane-like structure [1] [20]. The dimethylamino group is positioned at the gamma carbon of the pentyl chain, contributing to the compound's overall three-dimensional architecture [3] [7].

Stereochemical Properties

Aminopentamide contains one stereogenic center located at the fourth carbon position of the pentyl chain, resulting in the existence of two enantiomeric forms [6] [7]. The compound is typically encountered as a racemic mixture, designated as the dl-form, which exhibits no net optical rotation due to the equal presence of both enantiomers [3] [7]. The racemic form demonstrates a melting point of 183-184°C and is practically insoluble in water [3] [7].

| Stereochemical Form | Melting Point | Optical Rotation | Solubility |

|---|---|---|---|

| dl-Form (Racemic) | 183-184°C | None (racemic) | Practically insoluble in water |

| d-Form | 136.5-137.5°C (sintering) | [α]D²³ +98.9° (methanol) | Soluble in organic solvents |

| l-Form | 136.5-137.5°C (sintering) | [α]D²³ -101.9° (methanol) | Soluble in organic solvents |

The individual enantiomers have been successfully isolated and characterized [3] [7]. The dextrorotatory d-form exhibits an optical rotation of [α]D²³ +98.9° when measured in methanol, while the levorotatory l-form displays [α]D²³ -101.9° under identical conditions [3] [7]. Both enantiomeric forms crystallize from petroleum ether with melting points of 136.5-137.5°C, accompanied by sintering behavior [3] [7].

The stereochemical configuration significantly influences the physical properties and crystallization behavior of aminopentamide [3] [7]. The racemic mixture forms long prismatic crystals from dilute alcohol solutions, while the individual enantiomers adopt different crystal habits when isolated [3] [7].

Chemical Descriptors

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, aminopentamide is systematically named as 4-(dimethylamino)-2,2-diphenylpentanamide [1] [20]. This systematic name accurately reflects the structural features of the molecule, including the pentanamide backbone, the positioning of the dimethylamino group at the fourth carbon, and the presence of two phenyl substituents at the second carbon position [1] [20].

The compound is also recognized under several alternative systematic names, including 4-dimethylamino-2,2-diphenylvaleramide and α-[2-(dimethylamino)propyl]-α-phenylbenzeneacetamide [3] [7]. The Chemical Abstracts Service registry has assigned the primary name as α-[2-(dimethylamino)propyl]-α-phenylbenzeneacetamide, reflecting the historical nomenclature preferences [3] [7].

Additional recognized names include dimevamide, which represents a simplified common name derived from the structural features [3] [7] [20]. The manufacturer's code designation BL-139 has been historically used to identify this compound in pharmaceutical and research contexts [3] [7].

InChI and InChIKey Identifiers

The International Chemical Identifier for aminopentamide is represented as InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) [1] [6]. This standardized identifier provides a unique textual representation of the molecular structure, encoding the connectivity and stereochemical information in a machine-readable format [1] [6].

The corresponding InChIKey, NARHAGIVSFTMIG-UHFFFAOYSA-N, serves as a hashed version of the complete InChI string, providing a fixed-length identifier suitable for database indexing and searching applications [1] [6]. The InChIKey structure follows the standard format with the first block encoding the molecular skeleton connectivity, while the second block represents stereochemical and isotopic information [13].

The InChI system represents the molecular framework by systematically describing the carbon backbone, functional groups, and hydrogen atom positions [13]. For aminopentamide, the InChI string explicitly defines the pentyl chain structure, the positioning of the dimethylamino group, the amide functionality, and the two phenyl ring substituents [1] [6].

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System notation for aminopentamide is expressed as CC(CC(C(N)=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C [1] [6]. This linear notation provides a compact representation of the molecular structure using standard chemical symbols and connectivity rules [1] [6].

The SMILES string can be systematically analyzed to understand the molecular architecture [1] [6]. The notation begins with the methyl group (CC) attached to the stereogenic carbon bearing the dimethylamino functionality [N(C)C]. The central portion CC(C(N)=O) represents the connection to the quaternary carbon bearing the primary amide group. The two phenyl rings are denoted by the aromatic ring representations (C1=CC=CC=C1) and (C2=CC=CC=C2) [1] [6].

The canonical SMILES representation ensures a unique string representation for the molecule, facilitating database searches and structural comparisons [1] [6]. The notation explicitly captures the branching pattern, functional group positions, and aromatic character of the phenyl substituents [1] [6].

Canonical Structural Representations

Canonical structural representations provide standardized methods for depicting aminopentamide across different chemical databases and software platforms [14]. The canonical SMILES notation CC(CC(C(N)=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C represents the universally accepted linear format for the compound [1] [6].

Database identifiers include the Chemical Abstracts Service registry number 60-46-8, which serves as the primary reference for the compound in chemical literature [3] [7] [18]. The PubChem Compound Identifier 22565 provides access to comprehensive structural and property data within the PubChem database system [1] [2].

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 60-46-8 |

| PubChem CID | 22565 |

| UNII | IP1B47L61M |

| ChemSpider ID | 21159 |

| ChEBI | 91829 |

| ChEMBL | CHEMBL92915 |

The structural representation encompasses multiple salt forms of aminopentamide, including the hydrochloride salt (CAS 2019-75-2) and the sulfate salt (CAS 20701-77-3) [2] [17] [21]. These salt forms maintain the same canonical structure for the parent compound while differing in their associated counterions [2] [17] [21].

Physical Constants

Molecular Weight Determination (296.41 g/mol)

Aminopentamide exhibits a precisely determined molecular weight of 296.41 g/mol based on its molecular formula C₁₉H₂₄N₂O [1] [2] [3]. This molecular weight has been consistently reported across multiple analytical sources and represents the free base form of the compound. The molecular weight determination is fundamental to understanding the compound's physical behavior and serves as a reference point for pharmaceutical calculations and formulation development.

The elemental composition contributing to this molecular weight consists of 76.99% carbon, 8.16% hydrogen, 9.45% nitrogen, and 5.40% oxygen [1] [4]. This composition reflects the compound's organic nature with significant aromatic character due to the presence of two phenyl rings in its structure.

Melting Point Characteristics (137°C)

The melting point of aminopentamide has been experimentally determined to be 137°C [2] [5] [6]. This melting point represents a moderate thermal stability that makes the compound suitable for standard pharmaceutical processing conditions. The melting point determination is crucial for understanding the compound's thermal behavior and establishing appropriate storage and handling protocols.

Comparative analysis with related compounds shows that the 137°C melting point falls within the expected range for diphenyl-substituted amides of similar molecular complexity. The melting point reflects the balance between intermolecular forces, including hydrogen bonding capabilities of the amide group and π-π stacking interactions between the phenyl rings .

Solubility Parameters

Aqueous Medium Solubility Profiles

Aminopentamide demonstrates limited aqueous solubility with a quantified value of 0.0292 mg/mL in water [9]. This relatively low water solubility is consistent with the compound's moderate lipophilic character and significant aromatic content. The limited aqueous solubility presents both challenges and opportunities for pharmaceutical formulation development.

The compound's water solubility is influenced by several molecular factors, including the hydrophobic nature of the diphenyl substituents and the presence of the dimethylamino group, which can undergo protonation under physiological conditions. The pKa value of 9.71 for the strongest basic site indicates that the compound can exist in both protonated and neutral forms depending on the pH of the aqueous medium [9].

Organic Solvent Compatibility

Aminopentamide exhibits variable solubility across different organic solvents, demonstrating selective solvent compatibility [10] [11] [12]. The compound is freely soluble in alcohol and ethanol, which reflects favorable interactions between the compound's polar amide group and the hydroxyl groups of alcoholic solvents [11] [12]. This high alcoholic solubility is advantageous for pharmaceutical preparations and analytical procedures.

In contrast, the compound shows slightly soluble behavior in methanol [10] [11], despite methanol's structural similarity to ethanol. This difference may be attributed to specific molecular interactions and solvation shell formation. The compound demonstrates very slight solubility in chloroform and is practically insoluble in ether [11] [12], indicating limited compatibility with non-polar organic solvents.

Isopropanol serves as an effective solvent for recrystallization processes , suggesting favorable dissolution characteristics at elevated temperatures followed by controlled crystallization upon cooling. This solvent compatibility is crucial for purification processes and pharmaceutical manufacturing.

Partition Coefficient Analysis

LogP Determination (2.72)

The partition coefficient of aminopentamide has been experimentally determined with LogP values ranging from 2.72 to 2.954 [13] [6] [9]. The primary value of LogP 2.72 represents the distribution between n-octanol and water under standard conditions, while the slightly higher value of 2.954 was obtained using n-octanol and phosphate buffer systems [13] [6]. This variation reflects the pH-dependent nature of the compound's partitioning behavior.

The LogP value of 2.72 places aminopentamide in the moderate lipophilicity range, indicating balanced hydrophobic and hydrophilic properties. This value is consistent with the compound's molecular structure, which contains both lipophilic elements (diphenyl groups) and hydrophilic features (amide group and dimethylamino substituent).

Implications for Molecular Behavior

The partition coefficient of 2.72 carries significant implications for the compound's molecular behavior and biological activity [9] [14]. This moderate lipophilicity suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological transport mechanisms. The LogP value falls within the optimal range for compounds intended to cross biological membranes, including the blood-brain barrier.

The pH-dependent partitioning behavior, evidenced by the variation in LogP values between different buffer systems, indicates that the compound's distribution characteristics can be modulated by environmental pH conditions [13] [6]. This behavior is particularly relevant for understanding the compound's pharmacokinetic profile and tissue distribution patterns.

The moderate lipophilicity also influences the compound's crystal packing behavior and solid-state stability [15] [16]. The balanced hydrophobic-hydrophilic character contributes to the formation of stable crystal structures while maintaining sufficient molecular flexibility for dissolution processes.

Thermodynamic stability analysis based on the partition coefficient suggests that aminopentamide adopts conformations that optimize both intramolecular interactions and solvent-solute interactions. The LogP value reflects the compound's ability to maintain structural integrity across different chemical environments while exhibiting predictable partitioning behavior [14].

The crystallographic analysis reveals that aminopentamide hydrogen sulfate crystallizes in space group P21/c with specific unit cell parameters: a = 17.62255(14) Å, b = 6.35534(4) Å, c = 17.82499(10) Å, β = 96.4005(6)°, and V = 1983.906(14) ų [15] [16]. This crystal structure information provides insights into the compound's solid-state behavior and its relationship to the observed partition coefficient values.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

661TMO8UM4

HI3DVH9WMI

Related CAS

Other CAS

35144-63-9